N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide side chain features a hydroxyethyl group attached to a 4-(furan-2-yl)phenyl moiety. While explicit biological data for this compound is absent in the provided evidence, its structural motifs align with compounds targeting receptors or enzymes, such as kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-17(13-3-5-14(6-4-13)18-2-1-9-25-18)11-21-20(24)15-7-8-16-19(10-15)26-12-22-16/h1-10,12,17,23H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFILTKGBYIZJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl phenyl intermediate, which is then coupled with a hydroxyethyl group. The final step involves the formation of the benzothiazole ring and the carboxamide group under specific reaction conditions, such as the use of appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties, such as antimicrobial or anticancer activity, which are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Key Observations
Core Heterocycle Influence :
- The benzothiazole core (target compound and entry 4 in Table 1) is associated with π-π stacking and hydrogen-bonding capabilities, which are critical for receptor binding . In contrast, the thiazole core in ’s compound may reduce aromatic interactions due to fewer conjugated π-electrons .
- The hexenamide core in N-(4-(2-hydroxyethyl)phenyl)-5-methylhex-4-enamide () lacks aromaticity, likely reducing planarity and altering solubility compared to benzothiazole derivatives .
Furan vs. Nitro/Chloro Groups: The furan ring in the target compound (electron-rich) contrasts with the electron-withdrawing nitro and chloro groups in ’s analog. This difference could influence electronic properties, reactivity, and interactions with biological targets (e.g., furan’s role in metabolic stability vs.
Synthetic Accessibility :
- Carboxamide-linked derivatives (e.g., entries 1 and 4 in Table 1) were synthesized via coupling reactions (e.g., General Procedure B in ) with moderate yields (64–69%), suggesting feasible scalability for the target compound if similar methods are employed .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide, a benzothiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.
- Molecular Formula : C20H16N2O3S
- Molecular Weight : 364.42 g/mol
- Purity : Typically around 95%
The compound features a furan ring and a benzothiazole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that benzothiazole derivatives often interact with multiple cellular targets and pathways. The specific mechanisms for this compound are still under investigation but may involve:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines, suggesting potential anticancer applications.
Antioxidant Properties
Benzothiazole derivatives have been reported to exhibit strong antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative damage in cells .
Anticancer Activity
The compound has been evaluated for its anticancer potential using various assays. Notably, the Sulforhodamine B (SRB) assay has been employed to assess its efficacy against different cancer cell lines. Preliminary results indicate that it may inhibit the proliferation of certain tumor cells significantly .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzothiazole derivatives. The compound's structure suggests it could be effective against various pathogens, including fungi and bacteria. For instance, some derivatives have shown promising results against dermatophytes and Candida albicans .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity of benzothiazole derivatives; found significant free radical scavenging activity. |
| Study 2 | Evaluated the antiproliferative effects on melanoma cells; reported IC50 values indicating effective inhibition of cell growth. |
| Study 3 | Assessed antimicrobial activity against dermatophytes; demonstrated lower IC50 values compared to standard antifungal agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
